![molecular formula C16H28N2O2S2 B054329 (E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide CAS No. 112614-14-9](/img/structure/B54329.png)
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as HNE-2 and is a derivative of the fatty acid, linoleic acid. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of HNE-2 is not fully understood. However, studies have shown that HNE-2 can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HNE-2 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
HNE-2 has been shown to possess various biochemical and physiological effects. Studies have shown that HNE-2 can induce oxidative stress in cancer cells, leading to the activation of the p53 pathway. HNE-2 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of HNE-2 is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of HNE-2 is its potential toxicity. Further research is needed to determine the optimal dosage and administration of HNE-2 to minimize its toxicity.
Orientations Futures
There are several future directions for research on HNE-2. One potential direction is the development of HNE-2-based cancer therapies. Another potential direction is the investigation of the potential applications of HNE-2 in other fields, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Conclusion
In conclusion, HNE-2 is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of HNE-2 has been optimized to produce high yields, making it a viable option for large-scale production. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Méthodes De Synthèse
The synthesis of HNE-2 involves the reaction of linoleic acid with N-ethylmaleimide and sodium borohydride. The resulting product is then reacted with N-ethylmaleimide and 2-aminoethanethiol to produce HNE-2. This process has been optimized to produce high yields of HNE-2, making it a viable option for large-scale production.
Applications De Recherche Scientifique
HNE-2 has been shown to possess various biological activities, making it a promising candidate for research in various fields. One of the primary applications of HNE-2 is in cancer research. Studies have shown that HNE-2 can inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies.
Propriétés
Numéro CAS |
112614-14-9 |
|---|---|
Nom du produit |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
Formule moléculaire |
C16H28N2O2S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
InChI |
InChI=1S/C16H28N2O2S2/c1-3-5-7-9-15(19)17-11-13-21-22-14-12-18-16(20)10-8-6-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,17,19)(H,18,20)/b9-7+,10-8+ |
Clé InChI |
HDSNHLKSQJFDSY-UHFFFAOYSA-N |
SMILES isomérique |
CCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCC |
SMILES |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
SMILES canonique |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
Synonymes |
BHAED bis(2-(2-hexenoylamino)ethyl) disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
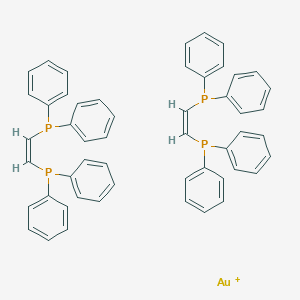
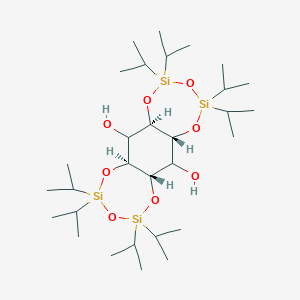
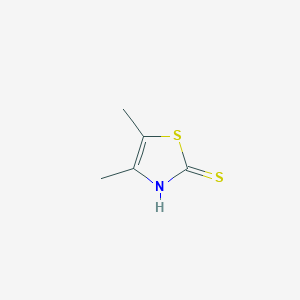
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
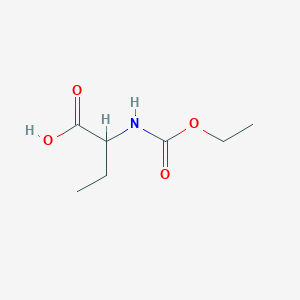
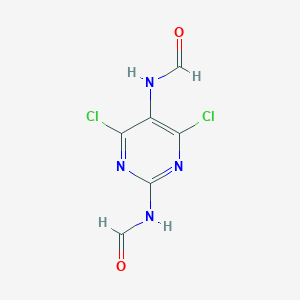
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)


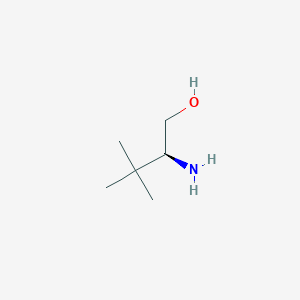
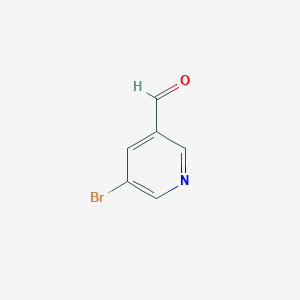
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)